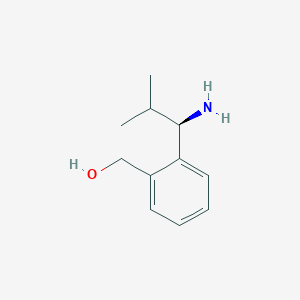
(R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-(1-Amino-2-methylpropyl)phenyl)methanol is a chiral compound with the molecular formula C11H17NO It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction typically requires a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired stereochemistry is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol may involve the use of large-scale reactors and continuous flow processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-(2-(1-Amino-2-methylpropyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
®-(2-(1-Amino-2-methylpropyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol: The enantiomer of the compound, which may have different biological activities and properties.
(2-(1-Amino-2-methylpropyl)phenyl)ethanol: A similar compound with an ethanol moiety instead of methanol.
(2-(1-Amino-2-methylpropyl)phenyl)propanol: Another similar compound with a propanol moiety.
Uniqueness
®-(2-(1-Amino-2-methylpropyl)phenyl)methanol is unique due to its specific stereochemistry and the presence of both an amino group and a phenyl group. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
[2-[(1R)-1-amino-2-methylpropyl]phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(12)10-6-4-3-5-9(10)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
Clé InChI |
HPPYUAKVXUXDRK-LLVKDONJSA-N |
SMILES isomérique |
CC(C)[C@H](C1=CC=CC=C1CO)N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



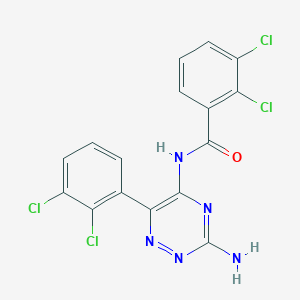
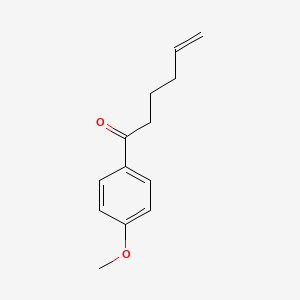
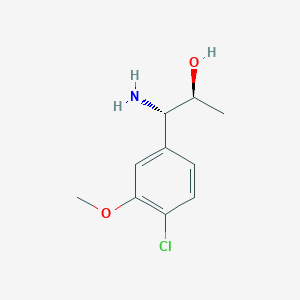
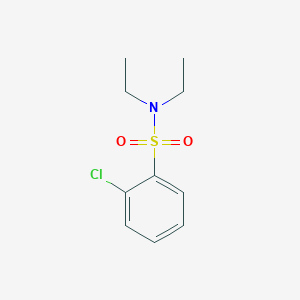

![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055076.png)

![(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13055087.png)

![6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055094.png)
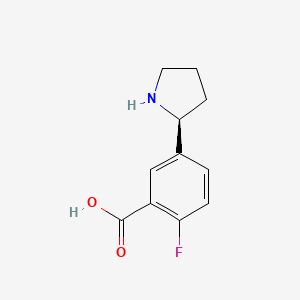

![7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13055108.png)
